molecular formula C21H24N6O3 B5542512 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No. B5542512
M. Wt: 408.5 g/mol
InChI Key: SOKGLNZJKWVVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Pyrimidine derivatives, such as the one , are typically synthesized via nucleophilic substitution reactions, heterocyclization, or palladium-catalyzed coupling processes. For example, derivatives similar to the mentioned compound have been synthesized through reactions involving bromobenzofuran moieties or by condensation processes involving appropriate heterocyclic amines. These methods provide a general basis for the synthesis of complex pyrimidine structures (Abdelhamid, Fahmi, & Baaiu, 2016).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives often involves intricate arrangements featuring benzoyl, piperazinyl, and methyl-pyrazol moieties. These structures are elucidated using spectral data and elemental analysis. The arrangement of these groups affects the compound's electronic configuration and chemical reactivity. Pyrazolo[1,5-a]pyrimidine derivatives, for instance, are known for their purine analog characteristics and interact significantly in biochemical reactions due to their structural makeup (Abdelriheem, Zaki, & Abdelhamid, 2017).

Chemical Reactions and Properties

Pyrimidine compounds engage in various chemical reactions, such as cycloadditions, substitutions, and cyclization processes, due to their reactive centers. The presence of the piperazine and dimethoxybenzoyl groups suggests potential reactivity towards electrophiles and nucleophiles. These reactions are fundamental in altering the biological activity and solubility of these compounds (Moukha-Chafiq, Taha, & Lazrek, 2001).

Scientific Research Applications

Synthesis and Biological Activities

Research into pyrimidine derivatives has uncovered their role in the development of new therapeutic agents with anti-inflammatory, analgesic, and anticonvulsant properties. For instance, a study elaborates on the synthesis of novel compounds derived from pyrimidine, which have shown significant activities in these areas, highlighting the compound's potential as a basis for developing new medications (El-Sawy et al., 2014).

Anticancer Potential

Another critical area of application for pyrimidine derivatives is in cancer research. Various synthesized compounds within this chemical class have been evaluated for their antiproliferative effects against different cancer cell lines. One such study describes the synthesis of pyrimidine derivatives with promising anticancer activities, underscoring their potential as chemotherapeutic agents (Abdellatif et al., 2014).

Antiviral Research

The exploration of pyrimidine derivatives extends into antiviral research as well. These compounds have been identified for their selective inhibition against various human enteroviruses, including coxsackieviruses. This specificity offers a pathway to developing targeted antiviral therapies that could combat a range of enteroviral infections (Chern et al., 2004).

Antibacterial and Antifungal Applications

Pyrimidine derivatives have also demonstrated antibacterial and antifungal activities. Research into novel pyrazolo[1,5-a]pyrimidine compounds has revealed their efficacy in inhibiting the growth of various bacterial strains, presenting a foundation for new antibacterial agents (He et al., 2020).

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-15-4-5-27(24-15)20-13-19(22-14-23-20)25-6-8-26(9-7-25)21(28)16-10-17(29-2)12-18(11-16)30-3/h4-5,10-14H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKGLNZJKWVVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethoxyphenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

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